N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with a spirocyclic core, which is known to impart unique biological properties. The presence of a fluorobenzyl group and a triazaspirodecane ring system suggests potential interactions with various biological targets, making it a candidate for drug development.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may interact with various enzymes and receptors due to its spirocyclic structure and fluorobenzyl group. It could be used in studies to understand enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its structure suggests it could have activity against certain diseases, possibly acting as an enzyme inhibitor or receptor antagonist.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine or a similar nucleophile.
Acylation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl or benzyl positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Introduction of various nucleophiles into the aromatic ring
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the spirocyclic core could provide structural rigidity, improving selectivity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
- N-cyclopentyl-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Uniqueness
Compared to similar compounds, N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the biological activity of a compound by affecting its lipophilicity, metabolic stability, and binding interactions.
This detailed overview provides a comprehensive understanding of N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3/c22-16-7-5-15(6-8-16)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)14-18(27)23-17-3-1-2-4-17/h5-8,17H,1-4,9-14H2,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUMTHYIDUEUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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